9,9'-(Propane-1,2-diyl)bis(9-phosphabicyclo[4.2.1]nonane)
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Overview
Description
9,9’-(Propane-1,2-diyl)bis(9-phosphabicyclo[4.2.1]nonane) is a complex organophosphorus compound known for its unique bicyclic structure. This compound is part of the phosphabicyclo[4.2.1]nonane family, which is characterized by a bicyclic framework containing phosphorus atoms. The compound’s structure provides it with distinctive chemical properties that make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,9’-(Propane-1,2-diyl)bis(9-phosphabicyclo[4.2.1]nonane) typically involves the reaction of appropriate phosphine precursors with a propane-1,2-diyl linker. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the correct formation of the bicyclic structure. Common reagents used in the synthesis include phosphine ligands and alkyl halides .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process often includes purification steps such as distillation or crystallization to obtain the pure compound. The scalability of the synthesis process is crucial for its application in various industries .
Chemical Reactions Analysis
Types of Reactions
9,9’-(Propane-1,2-diyl)bis(9-phosphabicyclo[4.2.1]nonane) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into different phosphine derivatives.
Substitution: The phosphorus atoms in the compound can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reaction conditions typically involve specific solvents and temperature controls to achieve the desired products .
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphine compounds. These products have diverse applications in catalysis, material science, and organic synthesis .
Scientific Research Applications
9,9’-(Propane-1,2-diyl)bis(9-phosphabicyclo[4.2.1]nonane) has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, facilitating various chemical transformations.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 9,9’-(Propane-1,2-diyl)bis(9-phosphabicyclo[4.2.1]nonane) involves its interaction with molecular targets through its phosphorus atoms. The compound can form coordination complexes with metal ions, which are crucial in catalytic processes. The bicyclic structure provides stability and specificity in these interactions, allowing the compound to effectively participate in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
9-Phosphabicyclo[4.2.1]nonane: A simpler analog with a single bicyclic structure.
9,9’-Bis(9-phosphabicyclo[4.2.1]nonane): Similar in structure but without the propane-1,2-diyl linker.
9-Phosphabicyclo[3.3.1]nonane: Another bicyclic phosphine with a different ring size.
Uniqueness
9,9’-(Propane-1,2-diyl)bis(9-phosphabicyclo[4.2.1]nonane) is unique due to its propane-1,2-diyl linker, which provides additional flexibility and reactivity compared to its analogs. This structural feature enhances its ability to form stable complexes and participate in diverse chemical reactions, making it a valuable compound in various scientific and industrial applications .
Properties
CAS No. |
170007-65-5 |
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Molecular Formula |
C19H34P2 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
9-[1-(9-phosphabicyclo[4.2.1]nonan-9-yl)propan-2-yl]-9-phosphabicyclo[4.2.1]nonane |
InChI |
InChI=1S/C19H34P2/c1-15(21-18-8-4-5-9-19(21)13-12-18)14-20-16-6-2-3-7-17(20)11-10-16/h15-19H,2-14H2,1H3 |
InChI Key |
UXDCLCMAOKGFFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CP1C2CCCCC1CC2)P3C4CCCCC3CC4 |
Origin of Product |
United States |
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